Methyl 2-[4-(benzyloxy)phenoxy]-2-methylbutanoate
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Overview
Description
Methyl 2-[4-(benzyloxy)phenoxy]-2-methylbutanoate is an organic compound that belongs to the class of phenoxy esters This compound is characterized by the presence of a benzyloxy group attached to a phenoxy ring, which is further connected to a methylbutanoate moiety
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of Methyl 2-[4-(benzyloxy)phenoxy]-2-methylbutanoate typically involves the reaction of 4-(benzyloxy)phenol with 2-bromo-2-methylbutanoic acid methyl ester. The reaction is carried out under basic conditions, often using a base such as potassium carbonate in a suitable solvent like dimethylformamide (DMF). The reaction mixture is heated to facilitate the nucleophilic substitution reaction, resulting in the formation of the desired ester.
Industrial Production Methods
Industrial production methods for this compound may involve similar synthetic routes but are optimized for large-scale production. This includes the use of continuous flow reactors, automated systems for reagent addition, and efficient purification techniques such as crystallization or chromatography to ensure high yield and purity.
Chemical Reactions Analysis
Types of Reactions
Methyl 2-[4-(benzyloxy)phenoxy]-2-methylbutanoate can undergo various chemical reactions, including:
Oxidation: The benzyloxy group can be oxidized to form a benzoyl group.
Reduction: The ester group can be reduced to the corresponding alcohol.
Substitution: The phenoxy ring can undergo electrophilic aromatic substitution reactions.
Common Reagents and Conditions
Oxidation: Common oxidizing agents include potassium permanganate (KMnO4) and chromium trioxide (CrO3).
Reduction: Reducing agents such as lithium aluminum hydride (LiAlH4) or sodium borohydride (NaBH4) are used.
Substitution: Electrophilic aromatic substitution reactions can be carried out using reagents like bromine (Br2) or nitric acid (HNO3).
Major Products Formed
Oxidation: Formation of benzoyl derivatives.
Reduction: Formation of alcohol derivatives.
Substitution: Formation of substituted phenoxy derivatives.
Scientific Research Applications
Methyl 2-[4-(benzyloxy)phenoxy]-2-methylbutanoate has several applications in scientific research:
Chemistry: Used as an intermediate in the synthesis of more complex organic molecules.
Biology: Studied for its potential biological activities, including antimicrobial and anti-inflammatory properties.
Medicine: Investigated for its potential use in drug development, particularly in designing molecules with specific pharmacological activities.
Industry: Utilized in the production of specialty chemicals and materials with specific properties.
Mechanism of Action
The mechanism of action of Methyl 2-[4-(benzyloxy)phenoxy]-2-methylbutanoate involves its interaction with specific molecular targets. The benzyloxy group can interact with enzymes or receptors, modulating their activity. The phenoxy ring can participate in π-π interactions with aromatic amino acids in proteins, influencing their function. The ester moiety can undergo hydrolysis, releasing the active phenoxy compound, which can then exert its effects on cellular pathways.
Comparison with Similar Compounds
Similar Compounds
- Methyl 2-(4-(benzyloxy)phenyl)acetate
- 4-[(E)-({2-[4-(benzyloxy)phenoxy]propionyl}hydrazono)methyl]-2-methoxyphenyl 3,4-dichlorobenzoate
- 4-[(E)-({2-[4-(benzyloxy)phenoxy]propionyl}hydrazono)methyl]-2-ethoxyphenyl 4-propoxybenzoate
Uniqueness
Methyl 2-[4-(benzyloxy)phenoxy]-2-methylbutanoate is unique due to its specific structural features, such as the presence of a benzyloxy group and a methylbutanoate moiety. These features confer distinct chemical reactivity and biological activity, making it a valuable compound for various applications in research and industry.
Properties
CAS No. |
653563-75-8 |
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Molecular Formula |
C19H22O4 |
Molecular Weight |
314.4 g/mol |
IUPAC Name |
methyl 2-methyl-2-(4-phenylmethoxyphenoxy)butanoate |
InChI |
InChI=1S/C19H22O4/c1-4-19(2,18(20)21-3)23-17-12-10-16(11-13-17)22-14-15-8-6-5-7-9-15/h5-13H,4,14H2,1-3H3 |
InChI Key |
FXNYKMXUQOLICV-UHFFFAOYSA-N |
Canonical SMILES |
CCC(C)(C(=O)OC)OC1=CC=C(C=C1)OCC2=CC=CC=C2 |
Origin of Product |
United States |
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